4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a chemical compound with the molecular formula C₉H₁₀N₂S. It is characterized by a pyrimidine ring substituted with dimethyl and prop-2-yn-1-ylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with prop-2-yn-1-ylthiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the prop-2-yn-1-ylsulfanyl group.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfanyl pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The prop-2-yn-1-ylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(methylthio)pyrimidine
- 4,6-Dimethyl-2-(ethylthio)pyrimidine
- 4,6-Dimethyl-2-(propylthio)pyrimidine
Uniqueness
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is unique due to the presence of the prop-2-yn-1-ylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with other similar compounds, making it valuable for certain applications.
Properties
IUPAC Name |
4,6-dimethyl-2-prop-2-ynylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-4-5-12-9-10-7(2)6-8(3)11-9/h1,6H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAVWRGGILXCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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